Predicted XLogP3 and Lipophilicity Modulation by the Oxan-4-yl Substituent Compared to 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
The oxan-4-yl (tetrahydropyran) group in 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide (Target) confers a computed XLogP3 of 0.2, representing a substantial increase in predicted lipophilicity relative to the more polar oxolan-2-ylmethyl (tetrahydrofuran) analog, 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide (Comparator), which has a predicted XLogP3 of -0.1 [1][2]. This difference of 0.3 log units indicates that the Target is approximately twice as lipophilic, which is favorable for passive membrane permeability and potential CNS exposure [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 (computed) |
| Comparator Or Baseline | 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide: -0.1 (computed) |
| Quantified Difference | ΔXLogP3 = +0.3 (approximately 2-fold greater lipophilicity) |
| Conditions | XLogP3 calculation using PubChem 2021.05.07 algorithm |
Why This Matters
For CNS drug discovery programs, a compound's lipophilicity (logP between 0-3) is a key determinant of blood-brain barrier penetration, and the target's favorable XLogP3 of 0.2 may reduce the need for subsequent structural optimization compared to more polar analogs.
- [1] PubChem. (2025). 4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide. Compound Summary for CID 110634381. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide. Compound Summary for CID 23027967. National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
